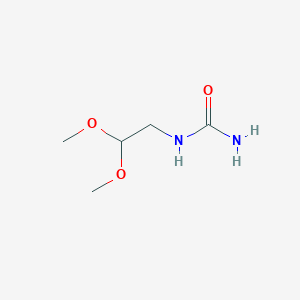

N-(2,2-dimethoxyethyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethoxyethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3/c1-9-4(10-2)3-7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWCUGCUILLCCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2,2-dimethoxyethyl)urea: Structure, Properties, and Synthetic Applications

This guide provides a comprehensive technical overview of N-(2,2-dimethoxyethyl)urea, a versatile chemical intermediate with significant potential in pharmaceutical and agrochemical research. We will delve into its chemical structure, physicochemical properties, synthesis, reactivity, and key applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Utility of a Masked Aldehyde in Urea Chemistry

N-(2,2-dimethoxyethyl)urea belongs to the broad class of urea derivatives, compounds that are fundamental building blocks in organic synthesis and are present in numerous biologically active molecules.[1][2] The defining feature of N-(2,2-dimethoxyethyl)urea is the presence of a dimethoxyethyl group, which acts as a stable "masked" or protected form of an acetaldehyde moiety. This acetal functionality allows for a range of chemical transformations under specific conditions, making it a valuable synthon for introducing a reactive aldehyde group into more complex molecular architectures. Its utility as a versatile intermediate is noted in the synthesis of various pharmaceuticals and agrochemicals.[3]

Molecular Structure and Identification

The unique structure of N-(2,2-dimethoxyethyl)urea underpins its chemical behavior and synthetic utility.

Chemical Structure

The molecule consists of a central urea core (NH-CO-NH) where one of the nitrogen atoms is substituted with a 2,2-dimethoxyethyl group [-CH₂CH(OCH₃)₂].

Caption: 2D Chemical Structure of N-(2,2-dimethoxyethyl)urea.

Key Identifiers

| Identifier | Value | Reference |

| CAS Number | 85674-80-2 | [3] |

| Molecular Formula | C₅H₁₂N₂O₃ | [3] |

| Molecular Weight | 148.16 g/mol | [3] |

| IUPAC Name | N-(2,2-dimethoxyethyl)urea | [3] |

| Synonyms | 1-(2,2-dimethoxyethyl)urea, (2,2-dimethoxyethyl)urea | [3] |

| InChI Key | NBWCUGCUILLCCN-UHFFFAOYSA-N | [3] |

| SMILES | O=C(N)NCC(OC)OC | [3] |

Physicochemical Properties

While specific experimental data for N-(2,2-dimethoxyethyl)urea is not widely published, its properties can be inferred from computational models and the known characteristics of its parent compound, urea.

| Property | Value (Computed/Inferred) | Reference |

| XLogP3 | -1.2 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 4 | [3] |

| Topological Polar Surface Area | 73.6 Ų | [3] |

| Solubility | Expected to be highly soluble in water and polar organic solvents. | |

| Melting Point | Not reported; parent urea melts at 133-135 °C. | [1][3] |

| Boiling Point | Not reported; likely decomposes upon heating. | [4] |

The high number of hydrogen bond acceptors and donors, along with a low XLogP3 value, suggests high polarity and good solubility in aqueous systems, a critical factor for many biological and pharmaceutical applications.

Synthesis and Manufacturing

The synthesis of N-(2,2-dimethoxyethyl)urea is not widely detailed in standard literature, but a plausible and efficient laboratory-scale synthesis can be designed based on established urea chemistry. The most direct approach involves the reaction of 2,2-dimethoxyethan-1-amine with a source of isocyanic acid, typically generated in situ from the thermolysis of urea or by using an isocyanate precursor.

Proposed Synthetic Pathway

Caption: Proposed synthesis of N-(2,2-dimethoxyethyl)urea.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is based on analogous reactions for substituted ureas.[5]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, place 1.0 molar equivalent of urea.

-

Addition of Amine: Add 1.1 molar equivalents of 2,2-dimethoxyethan-1-amine to the flask.

-

Heating and Reaction: Heat the mixture with stirring to 135-140 °C. Ammonia gas will evolve as the reaction proceeds. The reaction progress can be monitored by the cessation of ammonia evolution.

-

Workup: After cooling to room temperature, the crude product can be purified by recrystallization from a suitable solvent such as methanol or an ethanol/ether mixture.

-

Characterization: The final product should be characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Spectroscopic Characterization

The structural elucidation of N-(2,2-dimethoxyethyl)urea relies on a combination of spectroscopic techniques. Below are the predicted key spectral features based on the analysis of the parent urea molecule and related structures.[6][7]

¹H NMR Spectroscopy (Predicted)

-

-NH₂ Protons: A broad singlet in the range of 5.0-6.0 ppm.

-

-NH- Proton: A triplet in the range of 5.5-6.5 ppm, coupled to the adjacent -CH₂- group.

-

-CH(OCH₃)₂ Proton: A triplet around 4.5 ppm.

-

-CH₂- Protons: A doublet of triplets (or multiplet) around 3.3 ppm.

-

-OCH₃ Protons: A sharp singlet around 3.4 ppm, integrating to 6 protons.

¹³C NMR Spectroscopy (Predicted)

-

C=O Carbon: A signal in the range of 158-162 ppm.

-

-CH(OCH₃)₂ Carbon: A signal around 103 ppm.

-

-OCH₃ Carbons: A signal around 55 ppm.

-

-CH₂- Carbon: A signal around 45 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹.[7]

-

C=O Stretching (Amide I): A strong absorption around 1680-1700 cm⁻¹.[7]

-

N-H Bending (Amide II): An absorption around 1600-1650 cm⁻¹.[7]

-

C-N Stretching: Bands in the region of 1400-1450 cm⁻¹.[7]

-

C-O Stretching (Acetal): Strong bands in the region of 1050-1150 cm⁻¹.

Mass Spectrometry (Predicted)

-

Molecular Ion (M+H)⁺: Expected at m/z 149.09.

-

Key Fragmentation: Loss of methanol (CH₃OH) to give a fragment at m/z 117. Loss of the methoxy group (-OCH₃) to give a fragment at m/z 118. Cleavage of the C-N bond can also lead to characteristic fragments.

Reactivity and Synthetic Applications

The primary synthetic value of N-(2,2-dimethoxyethyl)urea lies in the reactivity of its masked aldehyde functionality. Under acidic conditions, the acetal is hydrolyzed to reveal a reactive aldehyde, which can then participate in various intramolecular or intermolecular reactions.

Acid-Catalyzed Cyclization to Imidazolidin-2-ones

A key application is the synthesis of substituted imidazolidin-2-ones, which are important scaffolds in medicinal chemistry.[8] The reaction proceeds via an acid-catalyzed intramolecular cyclization.

Sources

- 1. accessscience.com [accessscience.com]

- 2. 683223-04-3 CAS MSDS (Urea, N-(2,2-dimethoxyethyl)-N-methyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Urea - Wikipedia [en.wikipedia.org]

- 4. nexchem.co.uk [nexchem.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Urea(57-13-6) 13C NMR spectrum [chemicalbook.com]

Physicochemical Characteristics of Urea Acetal Derivatives: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of urea acetal derivatives, a chemical class critical to both prodrug design and controlled-release material science. "Urea acetals" typically refer to compounds containing the

For drug development professionals, these derivatives offer a tunable platform to modulate lipophilicity (LogP) , aqueous solubility , and hydrolytic stability . This guide details the mechanistic underpinnings of their physicochemical behavior, supported by validated experimental protocols.

Structural Fundamentals & Classification

The term "urea acetal" loosely covers

The Core Motifs

| Class | General Structure | Physicochemical Role | Primary Lability |

| Lipophilicity enhancer; Membrane permeability. | Acid-catalyzed hydrolysis; Oxidative metabolism (CYP450). | ||

| Prodrug moiety; Solubility modulation. | Esterase-mediated hydrolysis; Chemical base hydrolysis. | ||

| Cyclic Urea Acetals | Imidazolidin-2-ones (derived from glyoxal) | Conformational constraint; Rigid scaffold. | High stability; requires harsh conditions to open. |

Electronic Effects

The urea nitrogen is less basic than an amine nitrogen due to conjugation with the carbonyl. However, the lone pair on the urea nitrogen (

Physicochemical Profile

Hydrolytic Stability & pH Dependence

The most critical characteristic of urea acetals is their pH-dependent stability. Unlike standard

-

Acidic Conditions (pH < 4):

-alkoxymethyl ureas undergo specific acid catalysis. The oxygen atom of the acetal group is protonated, leading to the expulsion of the alcohol and formation of a resonance-stabilized -

Neutral/Physiological (pH 7.4): Generally stable, making them suitable for systemic circulation unless enzymatically triggered.

-

Basic Conditions (pH > 9):

-acyloxymethyl derivatives are susceptible to base-catalyzed ester hydrolysis, triggering a cascade that releases the parent urea.

Mechanism of Acid-Catalyzed Hydrolysis:

-

Protonation:

binds to the ether oxygen.[1] -

Elimination: The alcohol (

) leaves, generating the -

Hydration: Water attacks the electrophilic carbon.

-

Collapse: The hemiaminal intermediate decomposes to urea and formaldehyde.

Solubility and Lipophilicity (LogP)

Derivatization of the urea nitrogen allows for precise tuning of LogP.

-

Hydrophilicity: Introduction of

-hydroxymethyl groups ( -

Lipophilicity: Capping the

-hydroxymethyl with an alkyl group (forming the

Thermal Properties

Urea acetals often exhibit melting point depression relative to the parent urea. The disruption of the extensive intermolecular hydrogen bonding network of the parent urea (by the bulky acetal group) lowers the lattice energy. This is advantageous for formulation, as it can improve dissolution rates (amorphous solid dispersions).

Visualization: Mechanistic Pathways

The following diagram illustrates the divergent hydrolysis pathways for

Caption: Divergent hydrolysis pathways: Acid-catalyzed iminium formation (red path) vs. Base/Enzymatic ester cleavage (green path).

Experimental Protocols

Protocol 1: Kinetic Hydrolysis Assay

Objective: Determine the pseudo-first-order rate constant (

Reagents:

-

Buffers: 0.1 M HCl (pH 1.2), 50 mM Phosphate Buffer (pH 7.4).

-

Internal Standard: Caffeine (chemically inert).

-

Solvent: Acetonitrile (HPLC grade).

Methodology:

-

Stock Preparation: Dissolve the urea acetal derivative (10 mM) in acetonitrile.

-

Initiation: Spike 50 µL of stock into 4.95 mL of pre-thermostatted buffer (37°C) in a glass vial. Final concentration: 100 µM.

-

Sampling: At defined intervals (

min), withdraw 200 µL aliquots. -

Quenching: Immediately inject into HPLC or quench with cold acetonitrile (if analyzing later).

-

Quantification: Monitor the disappearance of the parent peak via UV-Vis (typically 210-254 nm).

-

Data Analysis: Plot

vs. time. The slope is-

Self-Validation Check: The plot must be linear (

). If curvature exists, check for product inhibition or saturation solubility issues.

-

Protocol 2: Determination of Distribution Coefficient (LogD)

Objective: Assess the lipophilicity shift provided by the acetal modification.

Methodology (Shake-Flask Micro-Scale):

-

System: 1-Octanol (water-saturated) and Phosphate Buffer pH 7.4 (octanol-saturated).

-

Equilibration: Dissolve compound in the octanol phase (approx. 1 mg/mL).

-

Partitioning: Mix equal volumes (1 mL) of octanol-compound and buffer in a centrifuge tube.

-

Agitation: Vortex for 30 minutes; Centrifuge at 3000 rpm for 10 minutes to separate phases.

-

Analysis: Analyze both phases by HPLC.

-

Calculation:

.

Quantitative Data Summary

The following table summarizes typical physicochemical shifts observed when converting a parent urea to its acetal derivative.

| Parameter | Parent Urea (e.g., Allopurinol) | Urea Acetal Derivative ( | Impact on Drug Delivery |

| Water Solubility | Low (< 0.5 mg/mL) | Moderate to High (depending on R') | Improved formulation options. |

| LogP | -0.55 (Hydrophilic) | +1.2 to +2.5 (Tunable) | Enhanced passive permeability. |

| Stable | < 60 min | Rapid release in stomach (if desired). | |

| Stable | > 24 hours | Systemic stability. | |

| Melting Point | > 300°C (Decomp) | 150 - 180°C | Lower energy processing. |

References

-

Vertex Pharmaceuticals. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health. [Link]

-

Bundgaard, H., & Falch, E. (1981). N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. Journal of Pharmaceutical Sciences. [Link]

-

Panyachariwat, N., & Steckel, H. (2014).[2] Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science. [Link]

-

RSC Advances. (2025). Synthesis of urea derivatives from amines and CO2. Royal Society of Chemistry. [Link]

-

Mandal, B., et al. (2014). Hydroxamic acids synthesis and Lossen rearrangement to ureas. Journal of Organic Chemistry. [Link]

Sources

A Technical Guide to the Solubility Profile of N-(2,2-dimethoxyethyl)urea in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the expected solubility profile of N-(2,2-dimethoxyethyl)urea in a range of common organic solvents. In the absence of extensive published empirical data for this specific molecule, this document leverages fundamental principles of physical organic chemistry, including polarity, hydrogen bonding, and the principle of "like dissolves like," to build a predictive model of its solubility behavior.[1][2] Drawing parallels with its parent compound, urea, this guide offers field-proven insights into solvent selection for applications such as synthesis, purification, and formulation.[3][4] Furthermore, a detailed, self-validating experimental protocol for the accurate determination of solubility via the industry-standard shake-flask method is provided, empowering researchers to generate precise data for their specific needs.[5][6]

Introduction and Physicochemical Rationale

N-(2,2-dimethoxyethyl)urea is a substituted urea derivative whose utility in synthetic chemistry and drug development necessitates a thorough understanding of its solubility characteristics. Solubility is a critical parameter that dictates reaction kinetics, influences crystallization and purification processes, and is fundamental to the formulation of active pharmaceutical ingredients (APIs).

The molecular structure of N-(2,2-dimethoxyethyl)urea provides clear indicators of its potential solubility behavior.

-

Urea Backbone: The core urea moiety, (NH)-(C=O)-(NH), is highly polar and possesses both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen).[3] This structure is responsible for the high aqueous solubility of the parent compound, urea.[7][8]

-

Dimethoxyethyl Substituent: The -(CH2)-CH(OCH3)2 group introduces distinct features. The two ether oxygens act as additional hydrogen bond acceptors. However, the ethyl backbone and the two methyl groups add nonpolar, aliphatic character to the molecule, which is expected to decrease its solubility in highly polar protic solvents like water compared to unsubstituted urea, while potentially increasing its affinity for less polar organic solvents.[9]

This duality—a polar, hydrogen-bonding core combined with a more lipophilic, nonpolar tail—suggests a nuanced solubility profile across the solvent spectrum.

Key Physicochemical Properties (Predicted)

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₅H₁₂N₂O₃ | Derived from structure. |

| Molar Mass | 148.16 g/mol | Calculated from formula. |

| Polarity | Polar | The urea and ether functionalities create a significant dipole moment. |

| Hydrogen Bond Donor | Yes (Two N-H sites) | Enables interaction with protic solvents and solvents with acceptor sites.[10][11] |

| Hydrogen Bond Acceptor | Yes (Carbonyl and two Ether Oxygens) | Enables interaction with protic and other donor solvents.[10] |

| LogP (Predicted) | Likely < 1 | The multiple oxygen and nitrogen atoms suggest a preference for hydrophilic/polar environments over highly nonpolar ones. |

Predicted Solubility Profile

Based on the structural analysis, a qualitative and semi-quantitative solubility profile can be predicted. The fundamental principle of "like dissolves like" dictates that the compound will exhibit the highest solubility in solvents with similar polarity and hydrogen-bonding capabilities.[1][2][12]

Data Summary: Predicted Solubility of N-(2,2-dimethoxyethyl)urea

| Solvent Class | Example Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Protic | Methanol, Ethanol | High to Moderate | These solvents are excellent hydrogen bond donors and acceptors, readily solvating the polar urea core.[4] The aliphatic substituent may slightly reduce solubility compared to unsubstituted urea. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | These solvents have large dipole moments and can accept hydrogen bonds, effectively solvating the N-H groups of the urea moiety. DMSO is known to be an excellent solvent for urea itself. |

| Moderate Polarity | Acetone, Ethyl Acetate | Moderate to Low | These solvents are polar but lack hydrogen bond donating ability. They can interact via dipole-dipole forces and accept hydrogen bonds at the carbonyl group, but solvation will be less effective than with protic or highly polar aprotic solvents. |

| Nonpolar | Hexane, Toluene | Low to Insoluble | The significant polarity and hydrogen bonding capability of the solute are incompatible with the nonpolar nature of these solvents, which interact primarily through weak London dispersion forces.[9] |

| Chlorinated | Dichloromethane (DCM) | Low | While slightly polar, DCM is a poor hydrogen bond partner. Limited solubility is expected, primarily driven by dipole-dipole interactions. |

Causality of Solvent-Solute Interactions

The solubility of N-(2,2-dimethoxyethyl)urea is governed by the energetic balance between overcoming the solute-solute and solvent-solvent interactions and forming new, stable solute-solvent interactions.

The diagram below illustrates the key intermolecular forces at play when dissolving N-(2,2-dimethoxyethyl)urea in a polar protic solvent like methanol.

Caption: Key intermolecular forces driving solubility in polar protic solvents.

Expertise Insight: High solubility is achieved when the solvent can effectively disrupt the crystal lattice of the solid solute by forming strong, energetically favorable interactions, such as the hydrogen bonds shown above.[11] In nonpolar solvents, the energy required to break apart the polar solute's lattice is not compensated by the weak van der Waals forces that would form between the solute and solvent, resulting in poor solubility.

Experimental Protocol: Solubility Determination via Shake-Flask Method

To move from prediction to empirical fact, the following protocol, based on the widely accepted OECD Guideline 105 (Shake-Flask Method), is recommended for its reliability and trustworthiness.[5][6] This method is designed to achieve a thermodynamic equilibrium between the undissolved solid and the saturated solution.[5]

Workflow Overview

Caption: Standard workflow for the Shake-Flask solubility determination method.

Detailed Step-by-Step Methodology

-

Materials and Reagents:

-

N-(2,2-dimethoxyethyl)urea (solid, purity >98%)

-

HPLC-grade organic solvents of interest

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.22 µm PTFE syringe filters

-

Validated analytical method (e.g., HPLC-UV) for quantification

-

-

Procedure:

-

Step 1: Sample Preparation: To a series of glass vials, add a measured volume (e.g., 5 mL) of the desired organic solvent. Add an excess amount of solid N-(2,2-dimethoxyethyl)urea to each vial. "Excess" means enough solid remains clearly visible after the equilibration period, ensuring saturation.[5]

-

Step 2: Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 ± 1 °C). Agitate the samples for a preliminary period of 24 hours.

-

Step 3: Preliminary Analysis: After 24 hours, cease agitation and allow the vials to stand for at least 1 hour. Carefully withdraw a sample from the clear supernatant, ensuring no solid particles are disturbed. Filter the sample through a 0.22 µm syringe filter into an analysis vial. Analyze the concentration.

-

Step 4: Confirmation of Equilibrium: Continue agitating the primary vials for another 24 hours (48 hours total). Repeat the sampling and analysis process from Step 3. Equilibrium is considered reached if the concentration measured at 48 hours is within 5% of the concentration measured at 24 hours.[5] If not, continue the experiment with further time points (e.g., 72 hours).

-

Step 5: Quantification: Quantify the solute concentration in the saturated solution using a pre-validated analytical method. A calibration curve prepared with known concentrations of the analyte in the same solvent is required for accurate quantification.

-

Step 6: Data Reporting: Express the solubility as mass per unit volume (e.g., mg/mL or g/L) or in molarity (mol/L) at the specified temperature.

-

Trustworthiness Note: This protocol is self-validating through the confirmation of equilibrium.[5] Taking measurements at multiple time points ensures that the reported value represents the true thermodynamic solubility and not a transient, supersaturated state.

Conclusion

References

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Jinjiang Melamine. (n.d.). Urea Solubility In Organic Solvents Revealing.

- Sciencemadness Wiki. (2022). Urea.

- Solubility of Things. (n.d.). Urea.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Agrispex. (2018). PROPERTIES OF UREA.

- ChemistryViews. (2018). Solving Urea's Solubility Problem.

- Wikipedia. (n.d.). Urea.

- Chemistry LibreTexts. (2022). Hydrogen Bonding Interactions and Solubility.

- Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE.

- Chemistry For Everyone. (2025). How Do Hydrogen Bonds Influence Solubility?.

- Chemistry LibreTexts. (2023). Solubility - What dissolves in What?.

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- Reddit. (2022). ELI5 the polarity of solvents and how it affects solubility.

Sources

- 1. chem.ws [chem.ws]

- 2. reddit.com [reddit.com]

- 3. Urea Solubility In Organic Solvents Revealing [jinjiangmelamine.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. filab.fr [filab.fr]

- 7. PROPERTIES OF UREA – Agrispex [agrispex.co.za]

- 8. chemistryviews.org [chemistryviews.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Synthesis of 2-Imidazolinone from N-(2,2-dimethoxyethyl)urea: An Application and Protocol Guide

This comprehensive guide provides detailed protocols and scientific rationale for the synthesis of 2-imidazolinone, a valuable heterocyclic scaffold in medicinal chemistry, starting from N-(2,2-dimethoxyethyl)urea. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and field-proven methodologies.

Introduction: The Significance of the 2-Imidazolinone Scaffold

The 2-imidazolinone (also known as 1,3-dihydro-2H-imidazol-2-one) ring system is a privileged structure in pharmaceutical sciences, forming the core of numerous biologically active compounds. Its derivatives exhibit a wide range of therapeutic properties, including antiviral, antifungal, and anticancer activities. The strategic synthesis of this scaffold is therefore of paramount importance in the discovery and development of novel therapeutic agents.

This guide outlines a robust two-step synthetic pathway commencing with the readily accessible N-(2,2-dimethoxyethyl)urea. The initial step involves an acid-catalyzed intramolecular cyclization to yield the saturated intermediate, imidazolidin-2-one. Subsequently, two distinct protocols for the dehydrogenation of this intermediate to the target 2-imidazolinone are presented, providing flexibility in experimental design based on available resources and desired reaction conditions.

Mechanistic Rationale: A Tale of Cyclization and Dehydrogenation

The conversion of N-(2,2-dimethoxyethyl)urea to 2-imidazolinone proceeds through a logical sequence of chemical transformations, each governed by fundamental principles of organic chemistry.

Part 1: Acid-Catalyzed Intramolecular Cyclization

The initial step hinges on the acid-catalyzed formation of a reactive iminium cation intermediate from N-(2,2-dimethoxyethyl)urea. The acetal group is first protonated by an acid catalyst, leading to the elimination of methanol and the in situ generation of an oxonium ion. This is followed by an intramolecular nucleophilic attack by the terminal urea nitrogen onto the electrophilic carbon, resulting in the formation of a 5-methoxyimidazolidin-2-one intermediate. Subsequent acid-promoted elimination of a second methanol molecule furnishes a crucial cyclic N-acyliminium ion. In the absence of an external nucleophile, this intermediate is quenched to afford the saturated heterocyclic core, imidazolidin-2-one. This mechanism is supported by studies on the reaction of (2,2-dialkoxyethyl)ureas which highlight the formation of cyclic imidazolinium cations as key intermediates[1][2].

Part 2: Dehydrogenation to Aromatize the Ring

To arrive at the desired 2-imidazolinone, the saturated imidazolidin-2-one ring must undergo dehydrogenation. This can be achieved through several methods, with catalytic dehydrogenation being a common and efficient approach. The use of a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen acceptor facilitates the removal of two hydrogen atoms from the C4 and C5 positions of the imidazolidin-2-one ring, thereby introducing a double bond and yielding the more conjugated 2-imidazolinone system. The efficacy of palladium-catalyzed dehydrogenation for similar imidazolidine derivatives has been documented, providing a strong basis for this synthetic step.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of Imidazolidin-2-one (The Saturated Intermediate)

This protocol details the acid-catalyzed cyclization of N-(2,2-dimethoxyethyl)urea.

Materials:

-

N-(2,2-dimethoxyethyl)urea

-

Anhydrous Toluene

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add N-(2,2-dimethoxyethyl)urea (1 equivalent) and anhydrous toluene (10 mL per gram of urea).

-

Stir the mixture at room temperature to achieve a suspension.

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 equivalents) to the stirring suspension.

-

Heat the reaction mixture to reflux (approximately 110-111 °C for toluene) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10% methanol in dichloromethane eluent system).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, imidazolidin-2-one, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) or by column chromatography on silica gel.

| Parameter | Value |

| Starting Material | N-(2,2-dimethoxyethyl)urea |

| Catalyst | H₂SO₄ or p-TsOH |

| Solvent | Toluene |

| Temperature | Reflux (~110 °C) |

| Reaction Time | 4-6 hours |

| Workup | Aqueous NaHCO₃ quench, extraction |

| Expected Product | Imidazolidin-2-one |

Protocol 2: Dehydrogenation of Imidazolidin-2-one to 2-Imidazolinone

This protocol describes the conversion of the saturated intermediate to the final unsaturated product using palladium-catalyzed dehydrogenation.

Materials:

-

Imidazolidin-2-one (from Protocol 1)

-

10% Palladium on Carbon (Pd/C)

-

Cyclohexene or another suitable hydrogen acceptor

-

Anhydrous solvent (e.g., Toluene or Xylene)

-

Celite®

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle or oil bath

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve the imidazolidin-2-one (1 equivalent) in the chosen anhydrous solvent (e.g., toluene, 20 mL per gram).

-

Add 10% Pd/C catalyst (5-10% by weight of the starting material).

-

Add the hydrogen acceptor, cyclohexene (2-3 equivalents).

-

Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the product.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The crude 2-imidazolinone can be purified by recrystallization or column chromatography.

| Parameter | Value |

| Starting Material | Imidazolidin-2-one |

| Catalyst | 10% Palladium on Carbon |

| Hydrogen Acceptor | Cyclohexene |

| Solvent | Toluene or Xylene |

| Temperature | Reflux |

| Reaction Time | 12-24 hours |

| Workup | Filtration, solvent evaporation |

| Expected Product | 2-Imidazolinone |

Visualization of the Synthetic Workflow

Caption: Synthetic pathway from N-(2,2-dimethoxyethyl)urea to 2-imidazolinone.

Troubleshooting and Optimization

-

Incomplete Cyclization (Protocol 1): If the initial cyclization is sluggish, ensure all reagents and the solvent are anhydrous. The amount of acid catalyst can be incrementally increased, but be mindful of potential side reactions.

-

Low Yield in Dehydrogenation (Protocol 2): The activity of the Pd/C catalyst is crucial. Use a fresh batch of catalyst if possible. Ensure the hydrogen acceptor is in sufficient excess. The reaction time may also need to be extended.

-

Alternative Dehydrogenation: For substrates sensitive to high temperatures, alternative oxidation methods could be explored, such as using copper salts in the presence of an oxidant, which has been shown to be effective for the oxidation of related imidazolinium salts to imidazolones[3].

Conclusion

The synthetic route detailed in this guide provides a reliable and adaptable method for the preparation of 2-imidazolinone from N-(2,2-dimethoxyethyl)urea. By understanding the underlying reaction mechanisms, researchers can effectively troubleshoot and optimize these protocols for their specific applications in the pursuit of novel chemical entities with therapeutic potential.

References

Sources

- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Imidazolidinone, Imidazolone, and Benzimidazolone Derivatives through Oxidation Using Copper and Air [organic-chemistry.org]

Application Note: One-Pot Synthesis of Functionalized 2-Imidazolinones via N-(2,2-dimethoxyethyl)urea

[1][2]

Executive Summary

N-(2,2-dimethoxyethyl)urea serves as a potent, "masked" electrophilic platform for the rapid construction of nitrogen heterocycles. Unlike standard urea derivatives, the acetal moiety functions as a latent aldehyde equivalent. Under acidic conditions, this reagent undergoes a cascade transformation—deprotection, cyclization, and in situ generation of a cyclic N-acyliminium ion .

This guide details the one-pot synthesis of 4-substituted imidazolidin-2-ones . This methodology allows researchers to bypass unstable aldehyde intermediates, coupling the urea cyclization directly with C-nucleophile addition (e.g., phenols, indoles) to generate pharmacologically relevant heterocycles with high atom economy and regioselectivity.

Scientific Foundation & Mechanism[3]

The "Masked" Electrophile Strategy

The utility of N-(2,2-dimethoxyethyl)urea lies in its ability to generate a reactive electrophile in a controlled manner. In neutral media, the acetal is stable. Upon acidification, it hydrolyzes to the aldehyde, which immediately engages the urea nitrogen in an intramolecular condensation.

Reaction Pathway

The reaction proceeds through a Tscherniac-Einhorn-type amidoalkylation mechanism:

-

Acetal Hydrolysis: Acid converts the dimethyl acetal into the corresponding aldehyde.

-

Cyclization: Intramolecular attack by the distal urea nitrogen forms a 4-hydroxy-imidazolidin-2-one intermediate (hemiaminal).

-

Ion Generation: Acid-catalyzed dehydration yields the cyclic N-acyliminium cation (the active electrophile).

-

Nucleophilic Trapping: An external nucleophile (Ar-H) intercepts the cation, forming the final 4-substituted imidazolidin-2-one.

Mechanistic Visualization

The following diagram illustrates the cascade transformation from the acetal precursor to the functionalized heterocycle.

Caption: Acid-catalyzed cascade mechanism converting the acetal-urea precursor into the active N-acyliminium electrophile for nucleophilic trapping.[1]

Experimental Protocol: Synthesis of 4-(Het)aryl-imidazolidin-2-ones

This protocol is optimized for the reaction of N-(2,2-dimethoxyethyl)urea with electron-rich aromatics (e.g., resorcinol, indoles) using Trifluoroacetic Acid (TFA) as both catalyst and solvent component.[1]

Reagents & Equipment

-

Precursor: N-(2,2-dimethoxyethyl)urea (1.0 equiv)[1]

-

Nucleophile: Electron-rich aromatic (e.g., Resorcinol, Sesamol, Indole) (1.0 – 1.1 equiv)[1]

-

Solvent/Catalyst: Trifluoroacetic acid (TFA) (neat or in CH₂Cl₂/CHCl₃)[1]

-

Quenching: Saturated NaHCO₃ solution

-

Equipment: 10 mL round-bottom flask, magnetic stir bar, rotary evaporator.

Step-by-Step Methodology

Step 1: Reaction Setup

-

Weigh 1.0 mmol of N-(2,2-dimethoxyethyl)urea and 1.0 mmol of the aromatic nucleophile (e.g., 4-chlororesorcinol) into a clean, dry round-bottom flask.

-

Note: If the nucleophile is solid, mix the two solids intimately before solvent addition.

Step 2: Acid Initiation

-

Add 1.0 - 2.0 mL of Trifluoroacetic acid (TFA) directly to the mixture at room temperature (20–25 °C).

-

Alternative: For highly reactive substrates (e.g., indoles), dilute the TFA in Chloroform (CHCl₃) (1:4 ratio) to moderate the exotherm and prevent polymerization.[1]

-

Seal the flask and stir vigorously.

Step 3: Monitoring

-

The reaction typically proceeds rapidly. Monitor by TLC (System: Ethyl Acetate/Methanol 9:1).[1]

-

Look for the disappearance of the urea starting material (Rf ~0.3-0.4) and the appearance of a new, more polar spot (product).

-

Timeframe: 30 minutes to 3 hours depending on nucleophile strength.

Step 4: Work-up & Isolation

-

Remove excess TFA under reduced pressure (rotary evaporator) to yield a viscous oil or solid residue.[1]

-

Neutralization: Redissolve the residue in a minimal amount of Ethanol (2 mL) or Acetone, then pour into 20 mL of saturated NaHCO₃ solution.

-

Precipitation: The product often precipitates as a white or off-white solid upon neutralization.

-

If solid forms: Filter, wash with cold water (2 x 5 mL), and dry in vacuo.[1]

-

If oil forms: Extract with Ethyl Acetate (3 x 10 mL), dry combined organics over Na₂SO₄, filter, and concentrate.

-

Step 5: Purification

-

Recrystallization from Ethanol/Water or Acetone/Hexane is usually sufficient.

-

Yields typically range from 65% to 85% .

Data Summary & Substrate Scope

The following table summarizes expected outcomes based on the nucleophile used, derived from the reactivity patterns of N-acyliminium ions generated from this urea precursor.

| Nucleophile Class | Example Substrate | Product Type | Typical Yield | Key Observation |

| Phenols | Resorcinol | 4-(2,4-dihydroxyphenyl)-imidazolidin-2-one | 75-85% | Highly regioselective; para- to OH usually favored. |

| Phenols | Sesamol | 4-(benzo[d][1,3]dioxol-5-yl)-imidazolidin-2-one | 70-80% | Clean conversion; minimal side products. |

| Indoles | Indole | 4-(1H-indol-3-yl)-imidazolidin-2-one | 60-75% | Requires milder acid conditions to prevent indole dimerization. |

| Heterocycles | Pyrogallol | 4-(2,3,4-trihydroxyphenyl)-imidazolidin-2-one | 65-70% | Product is oxidation-sensitive; work up quickly. |

Troubleshooting & Optimization

Common Failure Modes

-

No Cyclization (Acyclic Acetal Hydrolysis only):

-

Cause: Acid concentration too low or water content too high (preventing dehydration to the iminium ion).[1]

-

Solution: Use neat TFA or add molecular sieves to the reaction mixture to drive water removal.

-

-

Polymerization/Tarry Products:

-

Cause: Substrate (e.g., Indole) is too sensitive to neat TFA.[1]

-

Solution: Lower temperature to 0 °C or dilute TFA with DCM/CHCl₃.

-

-

Regioisomer Mixtures:

-

Cause: Nucleophile has multiple reactive sites (e.g., unsymmetrical phenols).[1]

-

Solution: Regioselectivity is inherent to the electronic bias of the nucleophile. Lowering temperature may improve selectivity for the kinetic product.

-

Workflow Diagram

Caption: Operational workflow for the TFA-mediated one-pot synthesis.

References

-

Smolobochkin, A. V., et al. (2023).[1] Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles. Russian Journal of General Chemistry.

-

Gazizov, A. S., et al. (2021).[1] The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives. Molecules.

-

Smolobochkin, A. V., et al. (2019).[1] Acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with phenols as an effective approach to diarylethanes and dibenzoxanthenes. Arkivoc.

-

Clayden, J., et al. (2016).[1] Synthesis of Medium-Ring N-Heterocycles. Angewandte Chemie International Edition. [1]

Application Notes & Protocols: A Researcher's Guide to the Catalytic Hydrolysis of N-(2,2-dimethoxyethyl)urea

Introduction: Strategic Unmasking of a Bifunctional Synthon

N-(2,2-dimethoxyethyl)urea is a molecule of significant synthetic utility, serving as a stable precursor to the highly reactive aminoacetaldehyde. Its structure is unique in that it contains two distinct, hydrolyzable functional groups: an acetal and a substituted urea. This duality makes its hydrolysis a nuanced process, where the choice of catalytic conditions can selectively target one group over the other, leading to different synthetic outcomes. The acetal moiety acts as a protecting group for the aldehyde, while the urea functional group can be considered a masked primary amine.

The strategic cleavage of these groups is pivotal in multistep syntheses, particularly in the development of pharmaceuticals and complex organic molecules where precise control over reactive intermediates is paramount. This guide provides a comprehensive overview of the catalytic conditions for the hydrolysis of N-(2,2-dimethoxyethyl)urea, detailing the mechanistic rationale behind each approach and furnishing validated protocols for researchers in organic synthesis and drug development.

Section 1: The Duality of Hydrolysis Pathways

The hydrolysis of N-(2,2-dimethoxyethyl)urea can proceed via two primary pathways, dictated by the pH of the reaction medium. The acetal group is labile under acidic conditions but stable to base, whereas the urea linkage is susceptible to both acidic and basic hydrolysis, though conditions can be optimized for selectivity.

Figure 1: Competing Hydrolysis Pathways.

Section 2: Acid-Catalyzed Hydrolysis: Deprotection of the Aldehyde

Acid-catalyzed hydrolysis is the most common method for cleaving acetals.[1][2] The mechanism involves the protonation of one of the methoxy groups, converting it into a good leaving group (methanol). The subsequent elimination, assisted by the neighboring oxygen atom, forms a resonance-stabilized oxonium ion.[3] This electrophilic intermediate is then attacked by water, leading to a hemiacetal, which rapidly undergoes further hydrolysis to yield the final aldehyde product.

While the urea can also be hydrolyzed under acidic conditions, the acetal hydrolysis is generally much faster and occurs under milder conditions. Vigorous acidic conditions (e.g., concentrated strong acids and high temperatures) would be required to cleave the more stable urea C-N bond.

Mechanism of Acid-Catalyzed Acetal Cleavage

Figure 2: Mechanism of Acid-Catalyzed Acetal Hydrolysis.

Protocol 2.1: Mild Acetal Hydrolysis using Formic Acid

This protocol is designed for the selective hydrolysis of the acetal group while minimizing the risk of urea cleavage. Formic acid provides a sufficiently acidic medium without the harshness of mineral acids.

A. Materials and Reagents:

-

N-(2,2-dimethoxyethyl)urea

-

Formic Acid (≥88%)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

TLC plates (silica gel 60 F₂₅₄)

B. Step-by-Step Procedure:

-

Dissolve N-(2,2-dimethoxyethyl)urea (1.0 eq) in a 1:1 mixture of THF and water (e.g., 10 mL/mmol of substrate).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add formic acid (2.0-3.0 eq) to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours.

-

Reaction Monitoring: Periodically take aliquots from the reaction mixture and spot them on a TLC plate. Elute with a suitable solvent system (e.g., 70:30 EtOAc:Hexanes). The disappearance of the starting material spot and the appearance of a more polar product spot indicates reaction progression.

-

Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding saturated NaHCO₃ solution until gas evolution ceases (pH ~7-8).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, (ureido)acetaldehyde.

C. Causality and Insights:

-

Why Formic Acid? Formic acid is a relatively weak acid that provides controlled protonation, favoring the more labile acetal over the robust urea.

-

Why THF/Water? THF ensures the solubility of the organic substrate, while water is a necessary nucleophile for the hydrolysis reaction.

-

Why 0 °C start? Starting the reaction at a lower temperature helps to control any potential exotherm and improves selectivity.

Section 3: Base-Catalyzed Hydrolysis: Selective Cleavage of the Urea

The urea functional group can be hydrolyzed under basic conditions via nucleophilic acyl substitution.[4] A hydroxide ion attacks the electrophilic carbonyl carbon of the urea, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the 2,2-dimethoxyethylamino group as an anion (which is then protonated by the solvent), yielding a carbamate intermediate that decarboxylates to ammonia (or is further hydrolyzed to CO₂ and ammonia). The acetal group is stable under these conditions.[1]

This pathway is particularly useful when the goal is to liberate the 2,2-dimethoxyethylamine moiety while preserving the aldehyde protecting group for subsequent transformations.

Protocol 3.1: Selective Urea Hydrolysis using Sodium Hydroxide

This protocol outlines a standard procedure for the base-mediated cleavage of the N-substituted urea.

A. Materials and Reagents:

-

N-(2,2-dimethoxyethyl)urea

-

Sodium hydroxide (NaOH) pellets

-

Methanol (MeOH) or Ethanol (EtOH)

-

Water, deionized

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

B. Step-by-Step Procedure:

-

In a round-bottom flask, dissolve N-(2,2-dimethoxyethyl)urea (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

-

Add a solution of sodium hydroxide (2.0-5.0 eq) in water.

-

Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 4-12 hours.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The product, 2,2-dimethoxyethan-1-amine, is significantly more basic and will have a different retention factor/time compared to the starting material.

-

Work-up: After cooling to room temperature, neutralize the reaction mixture carefully with an acid like 1M HCl (use an ice bath).

-

Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

-

Extract the aqueous residue with dichloromethane (3 x 20 mL).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 2,2-dimethoxyethan-1-amine.

C. Causality and Insights:

-

Why NaOH? Sodium hydroxide provides the strong nucleophile (OH⁻) required to attack the resonance-stabilized urea carbonyl.

-

Why Reflux? The C-N bond of the urea is strong, and heating is necessary to provide sufficient activation energy for the hydrolysis to proceed at a reasonable rate.

-

Self-Validation: The identity and purity of the resulting amine can be confirmed using ¹H NMR spectroscopy and mass spectrometry, validating the success of the selective hydrolysis.

Section 4: Enzymatic Hydrolysis: A Biocatalytic Approach

Enzymatic hydrolysis offers a green and highly selective alternative to traditional chemical methods. The enzyme urease (urea amidohydrolase) is known to catalyze the hydrolysis of urea to ammonia and carbon dioxide with extraordinary efficiency.[5] While its primary substrate is urea, urease has been shown to act on some substituted ureas, although often at a reduced rate.[6][7] This approach is exploratory but holds promise for applications requiring extremely mild and specific reaction conditions.

Protocol 4.1: Exploratory Enzymatic Hydrolysis using Jack Bean Urease

This protocol provides a starting point for screening the feasibility of urease-catalyzed hydrolysis.

A. Materials and Reagents:

-

N-(2,2-dimethoxyethyl)urea

-

Jack Bean Urease (lyophilized powder)

-

Phosphate buffer (e.g., 50 mM, pH 7.0)

-

pH meter and indicator strips

-

Incubator or temperature-controlled water bath

B. Step-by-Step Procedure:

-

Prepare a stock solution of N-(2,2-dimethoxyethyl)urea in the phosphate buffer (e.g., 10-50 mM).

-

In a reaction vessel, add the substrate solution. Include a negative control vessel with buffer only.

-

Equilibrate the vessel(s) to the desired temperature (typically 25-37 °C).

-

Add a specific amount of urease (e.g., 10-100 units) to the reaction vessel. Do not add enzyme to the negative control.

-

Reaction Monitoring: The hydrolysis of urea produces ammonia, which will cause an increase in the pH of the medium.[8] Monitor the pH of the reaction over time using a calibrated pH meter. An increase in pH relative to the control indicates enzymatic activity. Alternatively, analytical techniques like HPLC can be used to monitor the disappearance of the substrate.[9]

-

Work-up: Once the reaction has reached the desired conversion (or has stopped), the enzyme can be denatured by heating or by adding an organic solvent. The product can then be isolated using standard extraction or chromatographic techniques.

C. Causality and Insights:

-

Why pH 7.0 Buffer? Most ureases exhibit optimal activity around neutral pH.

-

Why Monitor pH? The production of ammonia provides a simple, real-time indicator of the reaction's progress, forming a self-validating system.[8][10]

-

Exploratory Nature: The activity of urease on this specific substituted urea may be low. This protocol is designed as a screen; optimization of enzyme concentration, substrate concentration, temperature, and pH may be required.

Section 5: Comparative Summary and Workflow

Choosing the appropriate catalytic system is critical and depends entirely on the desired synthetic outcome.

| Parameter | Acid-Catalyzed (Protocol 2.1) | Base-Catalyzed (Protocol 3.1) | Enzymatic (Protocol 4.1) |

| Primary Target | Acetal Group | Urea Group | Urea Group |

| Primary Product | (ureido)acetaldehyde | 2,2-dimethoxyethan-1-amine | 2,2-dimethoxyethan-1-amine |

| Catalyst | Formic Acid (or other acids) | Sodium Hydroxide (or other bases) | Urease Enzyme |

| Typical Temp. | 0 °C to Room Temp | Reflux (60-80 °C) | 25-37 °C |

| Selectivity | High for acetal | High for urea | Potentially very high for urea |

| Key Advantage | Mild deprotection of aldehyde | Preserves acetal protecting group | Extremely mild, "green" conditions |

| Key Limitation | May hydrolyze urea under harsh conditions | Requires heat; product is a base | Substrate compatibility may be low |

General Experimental Workflow

Figure 3: General Experimental Workflow for Hydrolysis.

References

-

Royal Society of Chemistry. (n.d.). Catalytic urea hydrolysis in the selective catalytic reduction of NOx: catalyst screening and kinetics on anatase TiO2 and ZrO2. Catalysis Science & Technology. Retrieved from [Link]

- Google Patents. (1993). US5240688A - Process for the in-line hydrolysis of urea.

-

Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection protocols and application of the method. Retrieved from [Link]

-

MDPI. (2021). A Study on the Hydrolysis of Urea Contained in Wastewater and Continuous Recovery of Ammonia by an Enzymatic Membrane Reactor. Retrieved from [Link]

-

National Institutes of Health. (2021). Urea‐Urease Reaction in Controlling Properties of Supramolecular Hydrogels: Pros and Cons. PMC. Retrieved from [Link]

-

Chemosphere. (2020). Performance and mechanism of urea hydrolysis in partial nitritation system based on SBR. Retrieved from [Link]

-

PubMed Central. (n.d.). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition. Retrieved from [Link]

-

YouTube. (2019). Urea Hydrolysis (Urease) Test. Retrieved from [Link]

-

ResearchGate. (n.d.). The Hydrolysis of Urea and the Proficiency of Urease. Retrieved from [Link]

-

Canadian Journal of Biochemistry. (n.d.). The urease-catalyzed hydrolyses of some substituted ureas and esters of carbamic acid. Retrieved from [Link]

- Google Patents. (n.d.). AU2015221463B2 - Urea hydrolysis reactor for selective catalytic reduction.

-

ResearchGate. (n.d.). Analytical methodology for the determination of urea: Current practice and future trends. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles. Retrieved from [Link]

-

ACS Publications. (n.d.). Spectrophotometric Method for Determination of Urea. Analytical Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

-

ResearchGate. (n.d.). New route for synthesis of 2-(2,2-dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole and DFT investigation. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 16.4: Acetal Formation. Retrieved from [Link]

-

PubMed. (n.d.). Kinetics and Mechanism of Urea Hydrolysis Catalyzed by Palladium(II) Complexes. Retrieved from [Link]

-

eScholarship.org. (2010). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. Retrieved from [Link]

-

Byonoy. (2023). Urease Activity Analysis with Absorbance 96: Comparative Study. Retrieved from [Link]

-

PubMed. (n.d.). Decomposition of alkyl-substituted urea molecules at a hydroxide-bridged dinickel center. Retrieved from [Link]

-

Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Retrieved from [Link]

-

Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). The urease-catalyzed hydrolyses of some substituted ureas and esters of carbamic acid. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. ncert.nic.in [ncert.nic.in]

- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Urea‐Urease Reaction in Controlling Properties of Supramolecular Hydrogels: Pros and Cons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

Application Note: Strategic Utilization of N-(2,2-Dimethoxyethyl)urea in Heterocyclic Scaffolding

Executive Summary & Strategic Value

In the landscape of pharmaceutical synthesis, N-(2,2-dimethoxyethyl)urea (CAS: 85674-80-2) represents a "privileged intermediate"—a bifunctional building block designed to circumvent the stability issues associated with free aldehydes.

For drug development professionals, the value of this compound lies in its acetal functionality . By masking the reactive aldehyde as a dimethyl acetal, this intermediate allows researchers to perform functional group manipulations on the urea terminus without triggering premature cyclization. Under controlled acidic conditions, it functions as a precursor to

The 2-imidazolidinone pharmacophore is ubiquitous in bioactive molecules, serving as a core motif in:

-

Biotin analogues (metabolic regulation).

-

Chiral auxiliaries (Evans auxiliaries derivatives).

-

Kinase inhibitors (where the urea oxygen acts as a hydrogen bond acceptor).

Chemical Profile & Mechanism of Action

The "Masked Electrophile" Concept

Standard approaches to cyclic ureas often involve reacting diamines with phosgene derivatives—a method fraught with safety hazards and poor regiocontrol. N-(2,2-dimethoxyethyl)urea offers a superior pathway via intramolecular amidoalkylation .

Mechanism:

-

Activation: In the presence of a Brønsted or Lewis acid (e.g., TFA or

), the acetal methoxy group is protonated and eliminated. -

Ion Generation: This generates a highly reactive cyclic

-acyliminium ion (or imidazolinium cation). -

Trapping/Cyclization:

-

Pathway A (Intramolecular): Direct ring closure if no external nucleophile is present (forming unsubstituted imidazolidinones).

-

Pathway B (Intermolecular C-Nucleophile): If an electron-rich aromatic (e.g., indole, phenol) is present, the iminium ion acts as an electrophile in a Friedel-Crafts-type alkylation, yielding 4-substituted imidazolidin-2-ones .

-

Mechanistic Visualization

The following diagram illustrates the acid-catalyzed activation and divergent pathways available to this intermediate.

Caption: Acid-mediated activation of the acetal moiety generates a pivotal N-acyliminium cation, enabling divergent synthesis of substituted cyclic ureas.

Detailed Experimental Protocol

Protocol: Synthesis of 4-(Hetero)aryl-imidazolidin-2-ones

Objective: To synthesize a C4-functionalized cyclic urea via acid-catalyzed condensation of N-(2,2-dimethoxyethyl)urea with an aromatic nucleophile (e.g., Indole).

Reagents:

-

Precursor: N-(2,2-dimethoxyethyl)urea (1.0 equiv)

-

Nucleophile: Indole (1.0 - 1.2 equiv)

-

Catalyst: Trifluoroacetic acid (TFA) (0.1 - 0.5 equiv)

-

Solvent: Toluene (Anhydrous)

-

Atmosphere: Nitrogen or Argon

Step-by-Step Methodology:

-

Preparation:

-

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Cool to room temperature under a stream of

.

-

-

Solubilization:

-

Charge the flask with N-(2,2-dimethoxyethyl)urea (1.0 mmol, 148 mg) and the chosen Nucleophile (e.g., Indole, 1.0 mmol, 117 mg).

-

Add Toluene (10 mL). Note: Toluene is preferred over polar solvents to drive the equilibrium by azeotropic removal of methanol if a Dean-Stark trap is used, though simple reflux is often sufficient.

-

-

Activation (Critical Step):

-

Add TFA (0.2 mmol, ~15

L) dropwise. -

Expert Insight: Do not add the acid all at once if scaling up. The formation of the iminium ion is exothermic.

-

-

Reaction:

-

Heat the mixture to reflux (110°C) .

-

Monitor via TLC (Eluent: EtOAc/Hexane 2:1). The starting urea spot (

) should disappear, replaced by a lower -

Time: Typically 2–4 hours.

-

-

Work-up:

-

Cool to room temperature.[1]

-

If the product precipitates (common for cyclic ureas), filter and wash with cold ether.

-

If soluble, quench with sat.

, extract with EtOAc (3x), dry over

-

-

Purification:

-

Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel,

/MeOH gradient).

-

Quantitative Performance Data

The following table summarizes expected yields when reacting N-(2,2-dimethoxyethyl)urea with various nucleophiles under the protocol described above.

| Nucleophile Class | Specific Example | Reaction Time | Yield (%) | Regioselectivity |

| Electron-Rich Heterocycle | Indole | 2.5 h | 88% | >95:5 (C3-alkylation) |

| Activated Phenol | Resorcinol | 3.0 h | 82% | High (Ortho/Para) |

| Electron-Neutral Arene | Benzene | 6.0 h | <40% | Poor (Requires stronger acid) |

| None (Cyclization only) | N/A | 4.0 h | 92% | N/A (Forms parent ring) |

Data synthesized from comparative literature analysis of N-acyliminium cyclizations [1, 2].

Process Workflow Diagram

This flowchart guides the researcher through the decision-making process during synthesis optimization.

Caption: Decision matrix for optimizing catalyst choice based on nucleophile stability.

Troubleshooting & Expert Insights

Moisture Sensitivity

While the acetal is stable in neutral aqueous conditions, the intermediate iminium ion is hygroscopic .

-

Symptom: Low yield and recovery of hydrolyzed aldehyde byproducts.

-

Solution: Ensure Toluene is dried over molecular sieves (3Å or 4Å). Use a drying tube or inert gas line during reflux.

Catalyst Optimization

-

TFA is the standard for robustness.

-

p-Toluenesulfonic acid (pTSA) can be used for faster kinetics but may cause charring with sensitive indoles.

-

Lewis Acids (

): Use these if your nucleophile decomposes in Brønsted acids. They coordinate to the acetal oxygens, facilitating ionization under milder conditions.

Scale-Up Considerations

When scaling to >100g:

-

The release of methanol (byproduct of acetal hydrolysis) can stall the reaction equilibrium.

-

Modification: Install a Dean-Stark trap to continuously remove the Methanol-Toluene azeotrope, driving the reaction to completion.

References

-

Gazizov, A. S., et al. (2021).[2] The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives. Molecules. Available at: [Link]

-

Smolobochkin, A. V., et al. (2023).[2] Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles. Russian Journal of General Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13056426, N-(2,2-Dimethoxyethyl)urea. PubChem.[3] Available at: [Link]

-

Lihs, F. J., & Caudle, M. T. (2002).[1] Kinetics and mechanism for CO2 scrambling in a N-carboxyimidazolidone analogue for N1-carboxybiotin. Inorganic Chemistry. Available at: [Link]

Sources

Application Note: Scalable Synthesis of N-(2,2-Dimethoxyethyl)urea

Executive Summary

-(2,2-Dimethoxyethyl)urea (CAS: 53684-58-5 / Generic structure) is a critical bifunctional building block containing a stable urea moiety and a masked aldehyde (acetal). It serves as a pivotal intermediate in the synthesis of imidazolidinones, pyrimidines, and imidazole-based pharmaceuticals (e.g., analogues of Praziquantel).While the synthesis of monosubstituted ureas is chemically straightforward, the presence of the acid-sensitive dimethyl acetal group presents a specific process challenge. Standard urea synthesis protocols involving strong mineral acids or high-temperature fusion can lead to acetal hydrolysis, polymerization, and yield loss.

This guide details a scalable, self-validating protocol based on the controlled reaction of aminoacetaldehyde dimethyl acetal with sodium cyanate under buffered aqueous conditions. The method prioritizes atom economy, safety, and purification without chromatographic separation.

Retrosynthetic Logic & Strategy

The synthesis is designed around the Wöhler Urea Synthesis adaptation , specifically the reaction of an amine salt with a cyanate salt.

Mechanistic Pathway[1][2]

-

Protonation: The amine is converted to its hydrochloride salt.

-

Isocyanic Acid Generation: In situ generation of isocyanic acid (HNCO) from sodium cyanate.

-

Nucleophilic Attack: The free amine (in equilibrium) attacks the electrophilic carbon of HNCO.

-

Tautomerization: Rapid rearrangement to the stable urea.

Critical Control Point (CCP): The acetal group is stable to base but highly labile to acid (

Reaction Scheme (Graphviz)

Figure 1: Mechanistic pathway for the synthesis of N-(2,2-dimethoxyethyl)urea via cyanate addition.

Detailed Experimental Protocol

Materials & Equipment

-

Reactor: Glass-lined or Stainless Steel (316L) reactor with overhead stirring and temperature control.

-

Reagents:

-

Aminoacetaldehyde dimethyl acetal (95%+ purity).

-

Sodium Cyanate (NaOCN) (Technical grade, 96%+).

-

Hydrochloric Acid (37%) or concentrated aqueous solution.

-

Solvents: Deionized Water, Ethanol (absolute), Methyl tert-butyl ether (MTBE) or Ethyl Acetate (for trituration).

-

Stoichiometry Table

| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol (Example) | Role |

| Aminoacetaldehyde dimethyl acetal | 105.14 | 1.00 | 105.1 g (1.0 mol) | Substrate |

| Water (Solvent 1) | 18.02 | ~5 Vol | 500 mL | Solvent |

| HCl (37% aq) | 36.46 | 1.00 | ~98.6 g (83 mL) | Salt Formation |

| Sodium Cyanate (NaOCN) | 65.01 | 1.10 | 71.5 g | Reagent |

| Ethanol | 46.07 | ~5 Vol | 500 mL | Extraction |

Step-by-Step Methodology

Phase 1: Salt Formation (Exotherm Control)

-

Charge the reactor with Aminoacetaldehyde dimethyl acetal (1.0 eq) and Water (3 vol).

-

Cool the mixture to 0–5 °C using a jacketed chiller.

-

Addition: Slowly add HCl (1.0 eq) dropwise.

-

Caution: This is an exothermic neutralization. Maintain internal temperature

. -

Check: Verify pH is between 6.0 and 7.0. If pH < 5, buffer with small amounts of amine or NaHCO3 to prevent acetal degradation.

-

Phase 2: Urea Formation

-

Dissolve Sodium Cyanate (1.1 eq) in Water (2 vol) in a separate vessel.

-

Addition: Add the NaOCN solution to the amine salt solution over 30 minutes.

-

Heating: Warm the reaction mixture to 50–60 °C .

-

Note: Do not exceed 80 °C. High temperatures promote acetal hydrolysis even at neutral pH.

-

-

Incubation: Stir at 50–60 °C for 3–5 hours.

-

IPC (In-Process Control): Monitor by TLC (EtOH:DCM 1:9) or NMR. Disappearance of the amine starting material indicates completion.

-

Phase 3: Isolation & Purification (Desalting)

-

Concentration: Evaporate the aqueous solution to dryness under reduced pressure (Rotovap or thin-film evaporator) at 50 °C.

-

Result: A white solid residue containing the Product and NaCl.

-

-

Extraction: Add hot Ethanol (5 vol) to the residue and reflux gently for 30 minutes.

-

Logic: Urea derivatives are highly soluble in hot ethanol; NaCl is insoluble.

-

-

Filtration: Filter the hot suspension to remove the inorganic salt (NaCl). Wash the filter cake with hot ethanol (1 vol).

-

Crystallization: Concentrate the ethanolic filtrate to ~20% of its original volume.

-

Precipitation: Cool to 0 °C. If the product does not crystallize spontaneously (it may be an oil initially), add MTBE or Diethyl Ether (2 vol) to induce precipitation/crystallization.

-

Drying: Filter the white crystalline solid and dry under vacuum at 40 °C.

Process Flow Diagram (PFD)

This diagram illustrates the unit operations required for scale-up.

Figure 2: Unit operations for the isolation of N-(2,2-dimethoxyethyl)urea.

Quality Control & Analytical Data

Expected Yield: 75–85% Appearance: White crystalline solid or colorless viscous oil (tends to solidify on standing).

Analytical Validation

-

NMR (DMSO-

- 6.05 (s, 1H, NH, broad).

-

5.45 (s, 2H, NH

-

4.35 (t,

- 3.25 (s, 6H, OMe).

-

3.05 (d,

-

Mass Spectrometry (ESI+):

-

Calculated Mass (

): 148.16 g/mol . -

Observed

,

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction or loss during extraction. | Ensure reaction time is sufficient. Re-extract salt cake with hot EtOH (2x). |

| Oiling Out | Product is too soluble or impure. | Use seed crystals. Triturate with Hexane/MTBE. Ensure water is fully removed before EtOH extraction. |

| Aldehyde Odor | Acetal hydrolysis. | pH dropped below 4 during salt formation. Check pH meter calibration. |

Safety & Handling

-

Sodium Cyanate: Harmful if swallowed. Contact with acid releases toxic isocyanic acid gas (though in this protocol, it is consumed immediately). Ensure good ventilation.

-

Acetal Stability: Avoid contact with strong acids. Hydrolysis generates methanol and aminoacetaldehyde (unstable, polymerizes).

-

Thermal Runaway: The neutralization of the amine is exothermic. Control addition rate.

References

-

Smolobochkin, A. V., et al. (2019).[2] "Acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with phenols as an effective approach to diarylethanes and dibenzoxanthenes." Arkivoc, part vi, 180-189.[2]

-

Kurzer, F. (1956). "Urea and its derivatives."[2][3][4][5][6][7] Organic Syntheses, Coll. Vol. 4, p. 49. (General methodology for urea synthesis via cyanate).

-

Pick, A. M., et al. (2012). "Synthesis of N-protected aminoacetaldehyde dimethyl acetal derivatives." ResearchGate.[8] (Validation of acetal stability).

- Wöhler, F. (1828). "Ueber künstliche Bildung des Harnstoffs." Annalen der Physik und Chemie, 88(2), 253–256.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Urea | McGraw Hill's AccessScience [accessscience.com]

- 5. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 6. N-(2,2-Dimethoxyethyl)-N-methyl-urea suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Urea-Aldehyde Condensations & Biginelli-Type Reactions

Current Status: Operational Ticket Focus: Troubleshooting Low Conversion Rates in Urea Acetal/Aminal Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Thermodynamics of Failure

In drug discovery, "urea acetal" reactions typically refer to the acid-catalyzed condensation of ureas with aldehydes (or acetals) to form N-acyliminium ions . These intermediates are critical for synthesizing dihydropyrimidines (Biginelli reaction), cyclic ureas (imidazolidinones), or protecting urea nitrogens.

The Core Problem: These reactions are reversible equilibrium processes. Low conversion is rarely a kinetic failure; it is almost always a thermodynamic "dead end" caused by the accumulation of water or alcohol byproducts, or the electronic deactivation of the urea nucleophile.

This guide moves beyond basic troubleshooting to address the mechanistic bottlenecks preventing high-yielding conversion.

Diagnostic Logic: The "Why" Behind Low Conversion[1]

Before altering your reaction, trace the failure mode using this logic flow.

Figure 1: Diagnostic decision tree for isolating the root cause of stalled urea condensations.

Technical Support Q&A: Field-Proven Solutions

Issue 1: The "Stalled at 60%" Phenomenon

User Question: My Biginelli reaction (urea + benzaldehyde + ethyl acetoacetate) initiates well but stalls at 60% conversion. Adding more catalyst doesn't help. Why?

Technical Analysis: You are fighting Le Chatelier’s principle. The formation of the N-acyliminium ion (the key intermediate) releases one equivalent of water. If this water is not removed, it hydrolyzes the iminium ion back to the hemiaminal and starting materials.

The Fix: Aggressive Dehydration

-

Chemical Drying: Add activated 4Å Molecular Sieves directly to the reaction pot. Standard MgSO₄ is often insufficient for these equilibria.

-

Azeotropic Distillation: If using non-polar solvents (Toluene/Benzene), use a Dean-Stark trap.

-

Solvent Switch: Switch to TFE (2,2,2-Trifluoroethanol) . TFE stabilizes the cationic transition state and can shift the equilibrium favorably without high heat [1].

Issue 2: Catalyst Acidity & "Dead" Reactions

User Question: I am using p-Toluenesulfonic acid (pTSA) for a urea-acetal cyclization, but I see mostly starting material and some decomposition. Is my acid too weak?

Technical Analysis: Paradoxically, your acid might be too strong or the wrong type.

-

Protonation Mismatch: Strong Brønsted acids can protonate the urea oxygen (making it less nucleophilic) or the amine nitrogen (killing nucleophilicity entirely).

-

Acetal Sensitivity: If your starting material is an acetal, strong acids may hydrolyze it faster than the urea can attack.

The Fix: Lanthanide Lewis Acids Switch from pTSA to Ytterbium Triflate [Yb(OTf)₃] (5-10 mol%).

-

Mechanism: Yb(III) coordinates selectively to the aldehyde/acetal oxygen, increasing electrophilicity without extensively protonating the urea [2].

-

Benefit: It is water-tolerant and recoverable.[1]

Issue 3: Electron-Deficient Ureas

User Question: I am trying to react N-phenylurea with an aldehyde, but the reaction is incredibly slow compared to N-methylurea.

Technical Analysis: The phenyl ring acts as an electron sink (resonance withdrawal), reducing the electron density on the urea nitrogen. The urea is simply not nucleophilic enough to attack the carbonyl under standard conditions.

The Fix: The "Concentration Effect" & Microwave

-